molecular formula C25H27F3N2O4 B255864 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Numéro de catalogue B255864
Poids moléculaire: 476.5 g/mol
Clé InChI: HZGGVGQQBZKOLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes.

Mécanisme D'action

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking its downstream signaling pathways. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces intracellular cAMP levels and leads to the inhibition of protein kinase A (PKA) signaling. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one blocks this inhibitory effect and leads to the activation of PKA signaling.
Biochemical and Physiological Effects:
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the binding of adenosine to the A1 receptor with high affinity and selectivity. In vivo studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can modulate cardiovascular function, neurotransmission, and inflammation. For example, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to increase heart rate and blood pressure in animal models, indicating its role in regulating cardiovascular function. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to modulate neurotransmitter release in the brain, suggesting its role in regulating neurotransmission. Finally, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce inflammation in various animal models, indicating its potential therapeutic applications in inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a tool for scientific research. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise investigation of the role of this receptor in various physiological processes. It is also a potent antagonist, which allows for the investigation of the downstream signaling pathways of the adenosine A1 receptor. However, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. Additionally, it can have off-target effects at high concentrations, which can complicate interpretation of experimental results.

Orientations Futures

For research using 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one could include investigating its potential therapeutic applications in cardiovascular disease, neurodegenerative disease, and inflammation. Additionally, further investigation into the downstream signaling pathways of the adenosine A1 receptor could provide insights into novel targets for drug development.

Méthodes De Synthèse

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding bromide using N-bromosuccinimide (NBS) and triphenylphosphine (TPP). The bromide is then reacted with 8-(4-chlorobenzyl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-4,8-dione in the presence of potassium carbonate (K2CO3) to yield the desired product, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.

Applications De Recherche Scientifique

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and play important roles in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a selective antagonist of the adenosine A1 receptor, which is primarily involved in regulating cardiovascular function and neurotransmission. Therefore, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is commonly used to investigate the role of adenosine A1 receptor in these processes.

Propriétés

Nom du produit

3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Formule moléculaire

C25H27F3N2O4

Poids moléculaire

476.5 g/mol

Nom IUPAC

3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C25H27F3N2O4/c1-4-29-7-9-30(10-8-29)14-19-20(31)6-5-18-21(32)23(24(25(26,27)28)34-22(18)19)33-17-12-15(2)11-16(3)13-17/h5-6,11-13,31H,4,7-10,14H2,1-3H3

Clé InChI

HZGGVGQQBZKOLA-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

SMILES canonique

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.